molecular formula C8H9NO3 B127267 Methyl 5-(hydroxymethyl)nicotinate CAS No. 129747-52-0

Methyl 5-(hydroxymethyl)nicotinate

Cat. No.: B127267
CAS No.: 129747-52-0
M. Wt: 167.16 g/mol
InChI Key: UXSXEOUOALNTGR-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)nicotinate is an organic compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid and is characterized by the presence of a hydroxymethyl group at the 5-position of the nicotinate ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Methyl 5-(hydroxymethyl)nicotinate is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are the nicotinic acid receptors, which are G protein-coupled receptors found in adipose tissue and immune cells . These receptors play a crucial role in lipid metabolism and immune response .

Mode of Action

Methyl nicotinate, for example, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those of niacin and its derivatives. Niacin is involved in various metabolic processes, including the catabolism of carbohydrates, fats, and proteins . It plays a key role in the production of energy and the synthesis of fatty acids .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability .

Result of Action

Given its similarity to other niacin derivatives, it may have potential therapeutic effects in treating conditions related to lipid metabolism and immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other substances that can interact with the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(hydroxymethyl)nicotinate can be synthesized through several methods. One common method involves the esterification of 5-(hydroxymethyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 5-formylnicotinate or 5-carboxynicotinate.

    Reduction: 5-(hydroxymethyl)nicotinate alcohol or amine derivatives.

    Substitution: Various alkyl or acyl derivatives of this compound.

Scientific Research Applications

Methyl 5-(hydroxymethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of anti-inflammatory or anticancer agents.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the hydroxymethyl group.

    Methyl 5-hydroxynicotinate: Similar but with a hydroxyl group instead of a hydroxymethyl group.

    Methyl 5-aminonicotinate: Contains an amino group at the 5-position instead of a hydroxymethyl group.

Uniqueness: Methyl 5-(hydroxymethyl)nicotinate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

methyl 5-(hydroxymethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)7-2-6(5-10)3-9-4-7/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSXEOUOALNTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570943
Record name Methyl 5-(hydroxymethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129747-52-0
Record name Methyl 5-(hydroxymethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-(hydroxymethyl)nicotinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.67 g of dimethyl pyridine-3,5-dicarboxylate was dissolved in 30 ml of anhydrous tetrahydrofuran, and with stirring under ice cooling, 162 mg of lithium aluminium hydride was added. The mixture was stirred at this temperature for 30 minutes. The reaction mixture was poured into ice water, and ethyl ether was added to extract it. The extract was worked up in a customary manner to give crude methyl 5-hydroxymethylnicotinate. The crude product was dissolved in 20 ml of methylene chloride, and 2.2 g of pyridinium chlorochromate was added. The mixture was stirred overnight at room temperature. The reaction mixture was poured into ice water. The organic layer was separated, worked up in a customary manner, and purified by silica gel column chromatography Wakogel C-200, 80 g; eluting solvent: chloroform/methanol=20/1) to give 0.37 g (yield 26%) of
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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